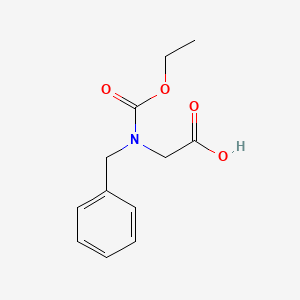
N-Benzyl-N-(ethoxycarbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(ethoxycarbonyl)glycine: is an organic compound with the molecular formula C11H15NO2 . It is a derivative of glycine, where the amino group is substituted with a benzyl group and an ethoxycarbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylamine and Ethyl Chloroacetate Reaction: One common method involves the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol at room temperature.
Benzyl Chloride and Glycine Ethyl Ester Reaction: Another method involves the reaction of benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Benzyl-N-(ethoxycarbonyl)glycine can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzylglycine and corresponding carboxylic acids.
Reduction: Benzylamine and ethyl glycine.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in peptide synthesis as a protecting group for amino acids.
Biology:
- Studied for its potential role in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(ethoxycarbonyl)glycine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The benzyl and ethoxycarbonyl groups play a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
N-benzyloxycarbonylglycine: A derivative of glycine with a benzyloxycarbonyl protecting group.
N-Benzylglycine ethyl ester: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness: N-Benzyl-N-(ethoxycarbonyl)glycine is unique due to the presence of both benzyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
Propriétés
Numéro CAS |
500224-59-9 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-[benzyl(ethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13(9-11(14)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
Clé InChI |
UZNQWNOBZOXHGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


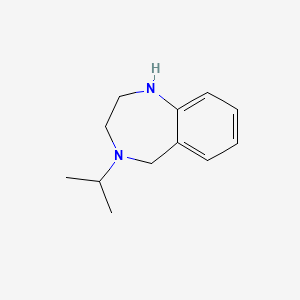
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
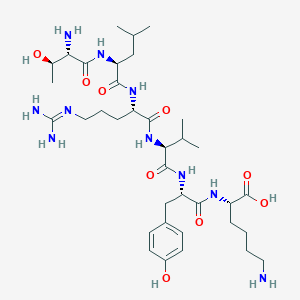
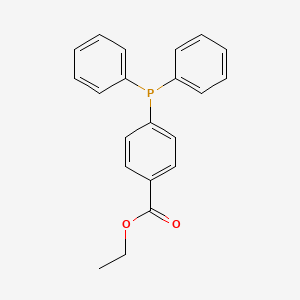
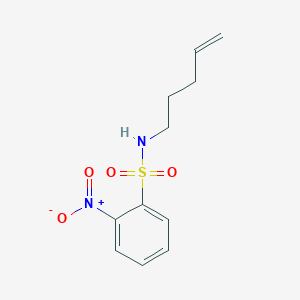
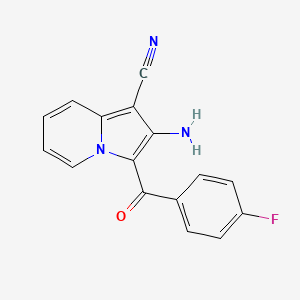
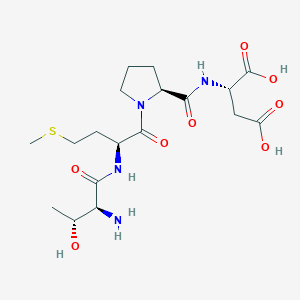
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
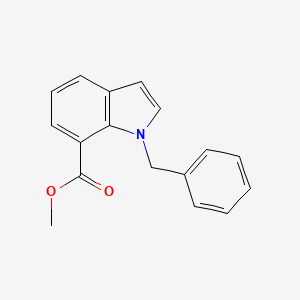
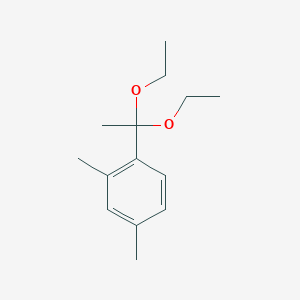

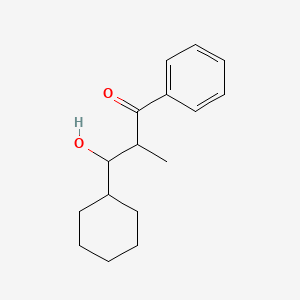
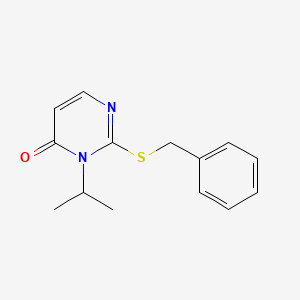
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
